molecular formula C9H6Cl3N3OS B2483358 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one CAS No. 1820665-66-4

1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one

Cat. No.: B2483358
CAS No.: 1820665-66-4
M. Wt: 310.58
InChI Key: QKLOFMHKGMDFGM-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one is a synthetic compound that features a unique combination of a thiazole ring and a pyrrole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Pyrrole Ring Formation: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by a base such as sodium hydride.

    Introduction of the Trichloroethanone Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the trichloroethanone moiety, potentially converting it to a hydroxyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the trichloromethyl group, where nucleophiles can replace one or more chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with modified amino groups.

    Reduction Products: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Agents: The thiazole and pyrrole rings are known for their antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Anticancer Research:

Industry:

    Agriculture: The compound could be used in the development of new pesticides or herbicides due to its biological activity.

    Pharmaceuticals: Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism by which 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one exerts its effects is primarily through its interaction with biological macromolecules. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The trichloroethanone moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    1H-Pyrrole-2-carboxylic acid: Used in the synthesis of various biologically active compounds.

    Trichloroacetyl chloride: A reagent used in the synthesis of trichloroethanone derivatives.

Uniqueness: 1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity

Properties

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3OS/c10-9(11,12)7(16)5-1-4(2-14-5)6-3-17-8(13)15-6/h1-3,14H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOFMHKGMDFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C2=CSC(=N2)N)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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